molecular formula C20H33N5O9 B10799750 Ac-D-Ser-Asp-D-Lys-D-Pro-OH

Ac-D-Ser-Asp-D-Lys-D-Pro-OH

Cat. No.: B10799750
M. Wt: 487.5 g/mol
InChI Key: HJDRXEQUFWLOGJ-LXTVHRRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-D-Ser-Asp-D-Lys-D-Pro-OH is a synthetic tetrapeptide composed of acetylated serine, aspartic acid, lysine, and proline. This compound has garnered significant interest due to its potential biological activities, including anti-inflammatory and antifibrotic properties. It is known to stimulate the production of growth factor β1 and collagen, which may be attributed to its ability to bind to toll-like receptor 4 (TLR4) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser-Asp-D-Lys-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The following steps outline the synthesis:

  • Fmoc-Pro-Resin Preparation:

    • The resin is treated with Fmoc-Pro-OH and a coupling reagent such as HBTU in the presence of a base like DIEA.
    • The Fmoc group is then removed using a solution of piperidine in DMF.
  • Sequential Addition of Amino Acids:

    • Each subsequent amino acid (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Ser(tBu)-OH) is coupled to the growing peptide chain using similar coupling reagents and deprotection steps.
  • Acetylation:

    • The N-terminal serine is acetylated using acetic anhydride in the presence of a base.
  • Cleavage and Purification:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.

    Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide.

    Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products:

Scientific Research Applications

Ac-D-Ser-Asp-D-Lys-D-Pro-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cell signaling and interaction with receptors like TLR4.

    Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis.

    Industry: Utilized in the development of peptide-based drugs and biomaterials

Mechanism of Action

The mechanism of action of Ac-D-Ser-Asp-D-Lys-D-Pro-OH involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): A similar tetrapeptide with known anti-inflammatory and antifibrotic properties.

    Thymosin β4 (Tβ4): A larger peptide from which Ac-SDKP is derived, involved in wound healing and tissue regeneration.

Uniqueness:

Properties

Molecular Formula

C20H33N5O9

Molecular Weight

487.5 g/mol

IUPAC Name

(2R)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m1/s1

InChI Key

HJDRXEQUFWLOGJ-LXTVHRRPSA-N

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

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